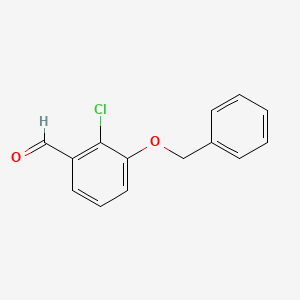

3-(苄氧基)-2-氯苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

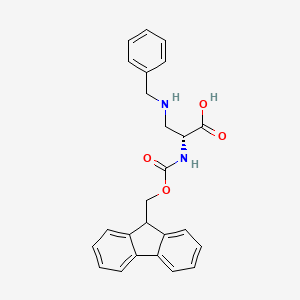

3-(Benzyloxy)-2-chlorobenzaldehyde is a chemical compound used as a pharmaceutical intermediate . It is known to activate the adenyl cyclase .

Synthesis Analysis

The synthesis of similar compounds involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The yield of these reactions is typically high, around 88%, and the resulting compounds are often light yellow in color .Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Benzyloxy)-2-chlorobenzaldehyde has been analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . These techniques suggest that the Schiff base ligands coordinate via nitrogen of azomethine and deprotonated phenolic oxygen atoms .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 3-(Benzyloxy)-2-chlorobenzaldehyde, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .科学研究应用

Methods of Application

The synthesis involves coupling 3-(Benzyloxy)-2-chlorobenzaldehyde with aromatic substituted aldehydes. The compounds are characterized by IR, 13C NMR , 1H NMR , and Mass spectra .

Results

Application in Organic Synthesis

Summary of Application

Methods of Application: One example includes its use in the enantioselective total synthesis of (-)-talaumidin, where it reacts with benzohydrazide to yield specific intermediates .

Results

Application in Neuropharmacology

Summary of Application

Methods of Application: The derivatives act by inhibiting the reuptake of glutamate, thereby affecting neurotransmission.

Results

Application in Antioxidant Research

Summary of Application

Methods of Application: The compounds are tested using in-vitro models like the Diphenyl Picryl Hydrazine (DPPH) assay, comparing their activity to standard antioxidants such as ascorbic acid .

Results

Application in Material Science

Results

Application in Analytical Chemistry

Results

Application in Polymer Chemistry

Results

Application in Catalysis

Results

Application in Environmental Chemistry

Results

Application in Sensing Technology

Results

Application in Flavor and Fragrance Chemistry

Results

Application in Photochemistry

Results

Application in Antitubercular Agent Synthesis

Summary of Application

Methods of Application: The compound has been used in the cyclization of 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester to produce new, unexpected compounds with potential antitubercular activities .

Results: The molecular structure of these new compounds was elucidated using various spectroscopic methods, and they demonstrated promising activities against M. tuberculosis .

Application in Benzylic Activation Studies

Summary of Application

Methods of Application: Research has been conducted on the susceptibility of alkyl side-chains to oxidative degradation, which is a key reaction in the field of benzylic oxidations and reductions .

Results: These studies provide valuable insights into the activation and reactivity of benzylic compounds, which can be applied to the synthesis of various organic molecules .

Application in Benzyl Ether and Ester Synthesis

Summary of Application

Methods of Application: A general procedure involves the reaction of the compound with alcohols in the presence of 2-benzyloxypyridine and MgO to form the desired benzyl (arylmethyl) ethers .

Results: This method provides a convenient approach to synthesizing benzyl ethers and esters, which are utilized in various chemical syntheses .

安全和危害

属性

IUPAC Name |

2-chloro-3-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCVVBJOXNIVMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-chlorobenzaldehyde | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)